molecular formula C14H22O5 B12840245 Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B12840245
M. Wt: 270.32 g/mol
InChI Key: JZEVLNWEMPPUTL-NEPJUHHUSA-N
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Description

Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is an organic compound with a complex structure that includes a cyclopentyl group, a formyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves several steps. One method includes the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol to prepare (2S, 4R)-1-substituted-4-epoxy-2-pentanol. This is followed by sodium cyanide ring-opening addition to prepare (3S, 5S)-6-substituted-3, 5-dihydroxyacetonitrile. A Pinner reaction is then performed to prepare (3S, 5S)-6-substituted-3, 5-dihydroxyhexanoate, which is finally protected with 2, 2-dimethoxypropane to yield the desired compound .

Industrial Production Methods

The industrial production of this compound typically involves the use of commercially available starting materials and reagents. The reaction conditions are optimized to ensure high yield and stereoselectivity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

    Oxidation: Cyclopentyl 2-((4R,6S)-6-carboxyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

    Reduction: Cyclopentyl 2-((4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the dioxane ring provides stability and rigidity to the molecule. These interactions can influence the compound’s reactivity and its ability to bind to biological targets.

Properties

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

cyclopentyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C14H22O5/c1-14(2)18-11(7-12(9-15)19-14)8-13(16)17-10-5-3-4-6-10/h9-12H,3-8H2,1-2H3/t11-,12+/m1/s1

InChI Key

JZEVLNWEMPPUTL-NEPJUHHUSA-N

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC2CCCC2)C

Canonical SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC2CCCC2)C

Origin of Product

United States

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